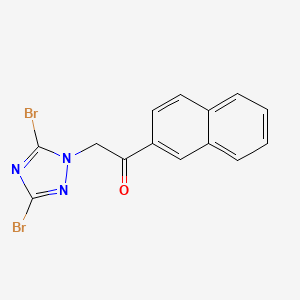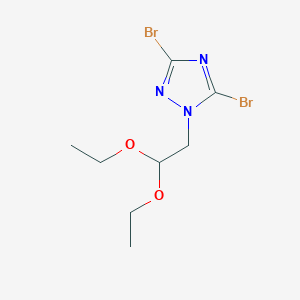![molecular formula C8H11Br2N3O2 B6344601 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole CAS No. 1240568-05-1](/img/structure/B6344601.png)
3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C8H11Br2N3O2 . The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted at the 1-position by a 2-(1,3-dioxan-2-yl)ethyl group and at the 3 and 5 positions by bromine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Additionally, the compound contains a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms and four carbon atoms .Scientific Research Applications
Chemical and Biological Applications
The scientific research applications of 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole and related triazole derivatives span across various fields, including drug development, material science, and organic synthesis. These applications are driven by the unique chemical properties and biological activities associated with triazole rings.
Drug Development and Biological Activities
Triazole derivatives, including 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole, have been extensively studied for their potential in drug development. Triazoles are known for a broad range of biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and activity against several neglected diseases. Their importance in medicinal chemistry is highlighted by the success of various triazole-based drugs in the pharmaceutical market (Ferreira et al., 2013).
Synthesis and Chemical Properties
Triazole derivatives are pivotal in the development of new synthetic methodologies, including eco-friendly procedures. Advances in the synthesis of triazoles through eco-friendly copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been significant, allowing for the creation of 1,2,3-triazoles with various biological activities. These methodologies offer advantages such as shorter reaction times, higher yields, and the use of less toxic catalysts, promoting sustainability in chemical synthesis (de Souza et al., 2019).
Material Science Applications
Triazole derivatives also find applications in material science, notably in the development of corrosion inhibitors for metal surfaces. 1,2,3-Triazole derivatives, prepared via CuAAC click reactions, have shown efficiency as corrosion inhibitors for various metals and their alloys in aggressive media. Their stability and non-toxic nature make them suitable for environmentally friendly corrosion protection strategies (Hrimla et al., 2021).
Proton-Conducting Membranes
In the field of energy, triazole-based polymers and composites have been explored for their potential in developing proton-conducting membranes for fuel cells. These materials aim to improve fuel cell performance by offering high thermal stability, morphological stability, and high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O2/c9-7-11-8(10)13(12-7)3-2-6-14-4-1-5-15-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKDLNODUUISIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)



![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)



![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)